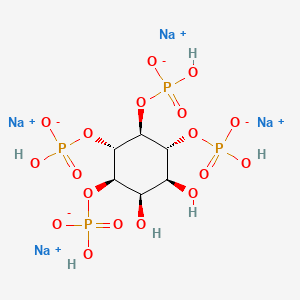

1,4,5,6-IP4 sodium salt

Description

Overview of the Inositol (B14025) Polyphosphate Signaling Network

The inositol polyphosphate (InsP) signaling network is a sophisticated and vital system of intracellular communication found in eukaryotic organisms. koreascience.kr InsPs are water-soluble metabolites derived from myo-inositol, a glucose isomer. nih.gov These molecules act as messengers that regulate a vast array of cellular processes, including cell growth, trafficking, apoptosis, and metabolic homeostasis. tandfonline.com

The signaling cascade typically begins with the hydrolysis of the membrane lipid phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), triggered by the activation of phospholipase C (PLC). tandfonline.com This reaction generates two key second messengers: diacylglycerol and inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃ or IP₃). nih.gov IP₃ is renowned for its role in releasing calcium from intracellular stores. nih.gov

From IP₃, a complex metabolic web unfolds, orchestrated by a series of specific inositol phosphate (B84403) kinases and phosphatases. nih.gov These enzymes can add or remove phosphate groups at various positions on the inositol ring, creating a diverse family of InsP isomers. nih.gov Key enzymes like inositol polyphosphate multikinase (IPMK) play a crucial role in phosphorylating IP₃ to generate higher-order polyphosphates such as inositol tetrakisphosphate (IP₄), inositol pentakisphosphate (IP₅), and ultimately inositol hexakisphosphate (IP₆). nih.govtandfonline.com Further phosphorylation of IP₆ can lead to the formation of inositol pyrophosphates (PP-IPs), such as 5-diphosphoinositol pentakisphosphate (5-IP₇), which contain high-energy phosphoanhydride bonds and have their own distinct signaling roles. tandfonline.com This intricate and combinatorial nature of phosphorylation allows the InsP network to influence nearly every aspect of cellular function. nih.govpnas.org

Historical Context of Inositol Tetrakisphosphate (IP4) Discovery and Early Proposed Functions

Following the landmark discovery of IP₃ as a second messenger that mobilizes intracellular calcium, researchers began to investigate its metabolic fate. tandfonline.com This led to the identification of inositol tetrakisphosphate (IP₄), a more highly phosphorylated derivative. The existence of an "inositol tris/tetrakisphosphate pathway" was proposed in the mid-1980s, identifying an active and specific IP₃ 3-kinase in various animal tissues that converts IP₃ to IP₄. bohrium.com

Early investigations into the function of IP₄ isomers, particularly D-myo-Inositol-1,3,4,5-tetraphosphate, centered on their potential involvement in calcium signaling. nih.gov Some initial studies suggested that IP₄ could play a role in regulating the entry of calcium into cells, a process known as store-operated calcium entry (SOCE), or cooperate with IP₃ to modulate calcium release. nih.govahajournals.org For instance, in mammalian heart tissue stimulated with phenylephrine, an increase in IP₃ was followed by a rise in 1,3,4,5-IP₄, coinciding with the positive inotropic effect, leading to the hypothesis that IP₃ might initiate the response while IP₄ maintains it. ahajournals.org However, other studies proposed that certain IP₄ isomers could have inhibitory functions on plasma membrane channels. tandfonline.com The discovery of IP₄ and its metabolic pathways added a new layer of regulatory complexity to the understanding of phosphoinositide signaling. bohrium.com

Distinctive Signaling Attributes of D-myo-Inositol-1,4,5,6-tetraphosphate (1,4,5,6-IP4) within Inositol Phosphate Isomers

Within the family of IP₄ isomers, D-myo-Inositol-1,4,5,6-tetraphosphate (1,4,5,6-IP₄) possesses unique signaling characteristics that distinguish it from its better-known counterparts like 1,3,4,5-IP₄. caymanchem.comnih.gov A primary and distinct function of 1,4,5,6-IP₄ was identified in the context of bacterial infection. Research has shown that the infection of human intestinal epithelial cells with the pathogen Salmonella induces a significant, multi-fold increase in the cellular levels of 1,4,5,6-IP₄. nih.govcaymanchem.com This response appears specific, as it was not observed with other invasive bacteria. nih.gov

The elevated levels of 1,4,5,6-IP₄ serve a specific signaling purpose: the inhibition of the phosphoinositide 3-kinase (PI3K) signaling pathway. caymanchem.comnih.gov By doing so, it can antagonize signaling initiated by factors such as the epidermal growth factor (EGF). caymanchem.comnih.gov This positions 1,4,5,6-IP₄ as a key modulator in the cellular response to specific pathological stimuli.

Furthermore, its functional distinction is highlighted when compared to the canonical calcium-mobilizing messenger, IP₃. When tested for its ability to initiate calcium release, 1,4,5,6-IP₄ is approximately 1,000-fold less potent than IP₃. caymanchem.comsapphire-usa.com This marked difference underscores that the primary role of 1,4,5,6-IP₄ is not direct calcium mobilization but rather the fine-tuning of other critical signaling pathways. caymanchem.comsapphire-usa.com

Interactive Data Tables

Table 1: Research Findings on D-myo-Inositol-1,4,5,6-tetraphosphate (1,4,5,6-IP4)

| Finding | Cellular Context | Effect | Reference |

| Increased Production | Human intestinal epithelial cells | 2- to 14-fold increase upon Salmonella infection. | caymanchem.comsapphire-usa.com |

| Signaling Inhibition | Human intestinal epithelial cells | Antagonizes EGF signaling through the PI3K pathway. | caymanchem.comnih.gov |

| Calcium Release Potency | Xenopus oocytes | ~1,000-fold less potent than D-myo-Inositol-1,4,5-trisphosphate (IP₃). | caymanchem.comsapphire-usa.com |

Table 2: Compound Names Mentioned in this Article

| Abbreviation / Common Name | Full Chemical Name |

| 1,4,5,6-IP₄ | D-myo-Inositol-1,4,5,6-tetraphosphate |

| IP₁ | Inositol monophosphate |

| IP₂ | Inositol bisphosphate |

| IP₃ / Ins(1,4,5)P₃ | D-myo-Inositol-1,4,5-trisphosphate |

| IP₄ | Inositol tetrakisphosphate |

| 1,3,4,5-IP₄ | D-myo-Inositol-1,3,4,5-tetraphosphate |

| IP₅ | Inositol pentakisphosphate |

| IP₆ | Inositol hexakisphosphate |

| 5-IP₇ | 5-diphosphoinositol pentakisphosphate |

| PI(4,5)P₂ | Phosphatidylinositol 4,5-bisphosphate |

| EGF | Epidermal Growth Factor |

Properties

Molecular Formula |

C6H12Na4O18P4 |

|---|---|

Molecular Weight |

588 g/mol |

IUPAC Name |

tetrasodium;[(1R,2R,3S,4R,5S,6S)-2,3-dihydroxy-4,5,6-tris[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |

InChI |

InChI=1S/C6H16O18P4.4Na/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;/q;4*+1/p-4/t1-,2+,3-,4-,5+,6+;;;;/m1..../s1 |

InChI Key |

DZJJWPAQUIBBLR-YJFYTHTCSA-J |

Isomeric SMILES |

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of D Myo Inositol 1,4,5,6 Tetraphosphate

General Inositol (B14025) Phosphate (B84403) Biosynthetic Pathways

The biosynthesis of inositol polyphosphates in eukaryotic cells primarily follows two converging pathways: a lipid-dependent and a lipid-independent route. nih.govmdpi.com The most common pathway, known as the lipid-dependent pathway, begins at the plasma membrane. mdpi.com

It is initiated by the receptor-stimulated hydrolysis of the phospholipid phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2). nih.govmdpi.com This reaction is catalyzed by the enzyme phospholipase C (PLC) and yields two second messengers: diacylglycerol (DAG), which remains in the membrane, and inositol 1,4,5-trisphosphate (Ins(1,4,5)P3 or IP3), which is soluble and diffuses into the cytoplasm. mdpi.comwikipedia.org

IP3 is a critical branching point in the inositol phosphate network. wikipedia.org It can be dephosphorylated to terminate signaling or, more importantly for the synthesis of higher inositol polyphosphates, it can be sequentially phosphorylated by a series of specific kinases. nih.govnih.gov This cascade of phosphorylation events leads to the generation of various inositol tetrakisphosphates (IP4), pentakisphosphates (IP5), and ultimately inositol hexakisphosphate (IP6). mdpi.comnih.gov The specific number and position of the phosphate groups on the myo-inositol ring confer distinct signaling information within the cell. mdpi.com

Key Enzymes Involved in 1,4,5,6-IP4 Synthesis

The generation of the specific isomer 1,4,5,6-IP4 from its precursor, Ins(1,4,5)P3, is a precisely controlled enzymatic step. The primary enzymes responsible for the synthesis of IP4 isomers are Inositol Polyphosphate Multikinase (IPMK) and Inositol Trisphosphate 3-Kinase (IP3K).

Inositol Polyphosphate Multikinase (IPMK), also known as Arg82 in yeast, is a promiscuous enzyme with broad substrate specificity that plays a central role in the inositol phosphate pathway. nih.govnih.gov Mammalian IPMK was first identified as an essential enzyme for the synthesis of both Ins(1,3,4,5)P4 and Ins(1,4,5,6)P4. nih.govnih.gov

IPMK possesses multiple kinase activities, including the ability to phosphorylate Ins(1,4,5)P3 at either the 3- or 6-hydroxyl positions. nih.gov Its unique inositol 6-kinase activity is what makes it a key factor in the generation of 1,4,5,6-IP4. nih.gov By catalyzing the transfer of a phosphate group to the 6-position of Ins(1,4,5)P3, IPMK directly produces Ins(1,4,5,6)P4. This function is a critical rate-limiting step in the pathway leading to higher-order inositol polyphosphates. nih.gov

Table 1: Catalytic Actions of Inositol Polyphosphate Multikinase (IPMK)

| Substrate | Product(s) | Catalytic Function |

| Ins(1,4,5)P3 | Ins(1,3,4,5)P4 and Ins(1,4,5,6)P4 | Inositol 3-Kinase / 6-Kinase |

| Ins(1,3,4,5)P4 / Ins(1,4,5,6)P4 | Ins(1,3,4,5,6)P5 | Inositol 6-Kinase / 3-Kinase |

| PtdIns(4,5)P2 (PIP2) | PtdIns(3,4,5)P3 (PIP3) | Phosphatidylinositol 3-Kinase |

Inositol 1,4,5-trisphosphate 3-kinase (IP3K) is another key enzyme that phosphorylates IP3. wikipedia.org As its name suggests, IP3K specifically catalyzes the transfer of a phosphate group from ATP to the 3-position of Ins(1,4,5)P3. wikipedia.org This reaction exclusively produces the isomer inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4). wikipedia.org

Metabolic Interconversion of 1,4,5,6-IP4 to Higher Inositol Polyphosphates

1,4,5,6-IP4 is not an endpoint in the metabolic pathway but serves as an intermediate for the synthesis of more highly phosphorylated inositols, namely inositol pentakisphosphate (IP5) and inositol hexakisphosphate (IP6).

Once formed, 1,4,5,6-IP4, along with other IP4 isomers like Ins(1,3,4,5)P4, becomes a substrate for further phosphorylation. nih.gov Inositol Polyphosphate Multikinase (IPMK) is the critical enzyme that catalyzes this next step. nih.govresearchgate.net IPMK phosphorylates IP4 to generate inositol 1,3,4,5,6-pentakisphosphate (Ins(1,3,4,5,6)P5 or IP5). nih.govnih.gov

Specifically, IPMK can add a phosphate group to the 3-position of 1,4,5,6-IP4 to yield IP5. researchgate.net Research in rat pancreatoma cells has demonstrated that cell homogenates can convert 1,4,5,6-IP4 into IP5. nih.gov The role of IPMK as the sole enzyme capable of converting IP4 to IP5 in many organisms underscores its indispensable role in the synthesis of all highly phosphorylated inositol species. nih.govresearchgate.net Deletion of the IPMK gene leads to the abolition of IP5 and downstream IP6 formation. nih.govplos.org

The final step in this major biosynthetic route is the conversion of IP5 to inositol hexakisphosphate (InsP6 or IP6), also known as phytic acid. nih.govpnas.org This reaction is catalyzed by the enzyme Inositol Pentakisphosphate 2-Kinase (IPK1), also designated as InsP5 2-kinase. nih.govpnas.org

IPK1 specifically transfers a phosphate group to the last remaining free hydroxyl group on the inositol ring of Ins(1,3,4,5,6)P5, which is the axial 2-OH position. nih.govpnas.org This phosphorylation results in the formation of myo-inositol-1,2,3,4,5,6-hexakisphosphate (IP6). nih.govreactome.org IP6 is the most abundant inositol polyphosphate in nature and serves as the precursor for the synthesis of even more complex inositol pyrophosphates. nih.govpnas.org The conversion of IP5 to IP6 by IPK1 is a conserved step in eukaryotes, from yeast to plants and mammals. nih.gov

Table 2: Summary of the Metabolic Pathway from 1,4,5,6-IP4 to IP6

| Precursor Molecule | Enzyme | Product Molecule |

| Ins(1,4,5,6)P4 | Inositol Polyphosphate Multikinase (IPMK) | Ins(1,3,4,5,6)P5 (IP5) |

| Ins(1,3,4,5,6)P5 | Inositol Pentakisphosphate 2-Kinase (IPK1) | myo-Inositol-1,2,3,4,5,6-hexakisphosphate (IP6) |

Formation of Inositol Pyrophosphates (PP-IPs) from 1,4,5,6-IP₄ Derivatives

Inositol pyrophosphates (PP-IPs), such as InsP₇ and InsP₈, are high-energy molecules that play crucial roles in cellular signaling and metabolic regulation. The primary substrate for their synthesis is Inositol hexakisphosphate (InsP₆). While D-myo-Inositol-1,4,5,6-tetraphosphate is not the direct precursor for pyrophosphorylation, it serves as a key intermediate that can be converted into InsP₆ through a sequential phosphorylation pathway, thereby linking its metabolism to the generation of PP-IPs.

The metabolic bridge between Ins(1,4,5,6)P₄ and the PP-IP synthesis pathway is established by the action of specific kinases. The initial and critical step is the phosphorylation of Ins(1,4,5,6)P₄ at the 3-position.

Step 1: Phosphorylation to Inositol Pentakisphosphate (InsP₅)

The enzyme Inositol polyphosphate multikinase (IPMK) is responsible for this conversion. IPMK catalyzes the transfer of a phosphate group from ATP to Ins(1,4,5,6)P₄, yielding D-myo-Inositol-1,3,4,5,6-pentakisphosphate (Ins(1,3,4,5,6)P₅). nih.gov Research has shown that recombinant human IPMK can effectively catalyze this reaction in vitro. nih.gov This kinase exhibits broad substrate specificity, acting on various inositol phosphate isomers, but its action on Ins(1,4,5,6)P₄ is a key juncture connecting it to higher phosphorylated inositols. nih.govelifesciences.org

Step 2: Phosphorylation to Inositol Hexakisphosphate (InsP₆)

The product of the IPMK reaction, Ins(1,3,4,5,6)P₅, is the direct precursor for InsP₆. The enzyme Inositol-pentakisphosphate 2-kinase (IPPK) , also known as Ipk1, phosphorylates Ins(1,3,4,5,6)P₅ at the 2-position to synthesize InsP₆. nih.gov

Once InsP₆ is formed, it enters the final stage of the pathway, where it is converted into inositol pyrophosphates by two main classes of enzymes:

Inositol hexakisphosphate kinases (IP6Ks): These enzymes convert InsP₆ to 5-InsP₇.

Diphosphoinositol pentakisphosphate kinases (PPIP5Ks): These enzymes can further convert 5-InsP₇ to 1,5-InsP₈.

This multi-step enzymatic conversion demonstrates that derivatives of Ins(1,4,5,6)P₄ are fed into the metabolic pathway leading to the synthesis of the functionally significant PP-IPs.

Table 1: Enzymatic Steps for the Conversion of Ins(1,4,5,6)P₄ to PP-IP Precursors

| Step | Substrate | Enzyme | Product |

| 1 | D-myo-Inositol-1,4,5,6-tetraphosphate (Ins(1,4,5,6)P₄) | Inositol polyphosphate multikinase (IPMK) | D-myo-Inositol-1,3,4,5,6-pentakisphosphate (Ins(1,3,4,5,6)P₅) |

| 2 | D-myo-Inositol-1,3,4,5,6-pentakisphosphate (Ins(1,3,4,5,6)P₅) | Inositol-pentakisphosphate 2-kinase (IPPK) | D-myo-Inositol-1,2,3,4,5,6-hexakisphosphate (InsP₆) |

Mechanisms of D-myo-Inositol-1,4,5,6-tetraphosphate Catabolism and Dephosphorylation

The cellular concentration of Ins(1,4,5,6)P₄ is tightly regulated through a balance of synthesis and degradation. Catabolism occurs via dephosphorylation, where specific phosphatases sequentially remove phosphate groups from the inositol ring.

The primary biosynthetic pathway for Ins(1,4,5,6)P₄ is, conversely, the main catabolic route for its precursor, Ins(1,3,4,5,6)P₅. The enzyme Multiple Inositol Polyphosphate Phosphatase 1 (MINPP1) is a key player in this process, catalyzing the removal of the phosphate group at the 3-position of Ins(1,3,4,5,6)P₅ to produce Ins(1,4,5,6)P₄. reactome.orgplos.org This reaction has also been described as being carried out by a predominantly particulate, Mg²⁺-independent, and Li⁺-insensitive IP₅ 3-phosphatase. nih.gov An increase in Ins(1,4,5,6)P₄ levels, accompanied by a parallel decrease in InsP₅, has been observed in intestinal epithelial cells upon infection with Salmonella, suggesting the activation of such a phosphatase. ucsd.edu

Further dephosphorylation of Ins(1,4,5,6)P₄ would lead to various inositol trisphosphate (InsP₃) and bisphosphate (InsP₂) isomers, eventually yielding free myo-inositol which can re-enter the synthesis pathways. The precise sequence and the specific phosphatases involved in the complete breakdown of Ins(1,4,5,6)P₄ are less well-defined than its synthesis, but general phytate-degrading enzymes have been shown to dephosphorylate higher inositol phosphates through various routes. nih.govcdnsciencepub.com

Role of Specific Inositol Phosphatases

The regulation of inositol phosphate signaling is dependent on a large family of phosphatases with varying substrate specificities.

Inositol-1,4,5-trisphosphate 5-phosphatase (INPP5A) : This family of enzymes is well-characterized for its role in terminating calcium signaling by acting as an "off-switch" for Inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃). nih.gov INPP5A specifically hydrolyzes the phosphate group at the 5-position of the inositol ring. Its primary substrates are Ins(1,4,5)P₃ and Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄). nih.govnih.gov By converting Ins(1,4,5)P₃ to Inositol 1,4-bisphosphate, it abolishes the molecule's ability to mobilize intracellular calcium. There is currently no direct evidence to suggest that Ins(1,4,5,6)P₄ is a significant substrate for INPP5A. The enzyme's known specificity for the 5-phosphate on Ins(1,4,5)P₃ and Ins(1,3,4,5)P₄ makes it an unlikely primary catalyst for the dephosphorylation of Ins(1,4,5,6)P₄.

Nudix Hydrolase 4 (NUDT4) : Also known as Diphosphoinositol polyphosphate phosphohydrolase 2 (DIPP2), NUDT4 belongs to a family of enzymes that hydrolyze nucleoside diphosphate-linked moieties. genecards.org Its role in inositol phosphate metabolism is not the dephosphorylation of InsP₄ but rather the catabolism of the highly energetic inositol pyrophosphates (PP-IPs). uniprot.org NUDT4 specifically cleaves the β-phosphate from the pyrophosphate moiety of molecules such as 5-InsP₇ (PP-InsP₅) and 1,5-InsP₈ ([PP]₂-InsP₄), converting them back to their respective inositol phosphate precursors (InsP₆ and InsP₇). uniprot.orgabcam.com Therefore, NUDT4's role is indirect to Ins(1,4,5,6)P₄ metabolism; it acts downstream by degrading the PP-IPs that are formed from Ins(1,4,5,6)P₄ derivatives, thus completing the metabolic cycle of these signaling molecules.

Subcellular Compartmentalization of 1,4,5,6-IP₄ Biosynthesis and Metabolism

The spatial separation of metabolic enzymes and substrates within distinct subcellular compartments is a critical mechanism for regulating signaling pathways. The biosynthesis and subsequent metabolism of Ins(1,4,5,6)P₄ are subject to this intricate spatial control.

Biosynthesis in the Endoplasmic Reticulum: The primary enzyme responsible for the synthesis of Ins(1,4,5,6)P₄ is MINPP1 . Studies have consistently localized this phosphatase to the lumen of the endoplasmic reticulum (ER). reactome.orgplos.orguniprot.orgmdpi.com This localization is somewhat enigmatic, as its substrate, Ins(1,3,4,5,6)P₅, is predominantly found in the cytosol. This spatial separation implies the existence of specific transport mechanisms or localized substrate pools that allow MINPP1 to perform its function.

Metabolism in the Cytoplasm and Nucleus: In contrast to its synthesis, the further phosphorylation of Ins(1,4,5,6)P₄ occurs in multiple cellular compartments. The enzyme responsible, IPMK , has been found to be evenly distributed throughout the cytoplasm, nucleoplasm, and on chromatin. elifesciences.org IPMK possesses both a nuclear localization signal (NLS) and a nuclear export signal (NES), allowing it to shuttle between the nucleus and the cytoplasm. nih.gov This dynamic localization suggests that Ins(1,4,5,6)P₄ could be phosphorylated to InsP₅ in either the cytoplasm or the nucleus, indicating that it may participate in distinct signaling cascades within these compartments. For instance, nuclear IPMK has been shown to interact with chromatin remodeling complexes, suggesting a role for its products in transcriptional regulation. elifesciences.org

This compartmentalization, with synthesis occurring in the ER and subsequent phosphorylation in the cytoplasm and nucleus, highlights a sophisticated system of spatial regulation governing the metabolic fate and signaling functions of D-myo-Inositol-1,4,5,6-tetraphosphate.

Table 2: Subcellular Localization of Key Enzymes in Ins(1,4,5,6)P₄ Metabolism

| Enzyme | Metabolic Role | Subcellular Location(s) |

| MINPP1 | Synthesis of Ins(1,4,5,6)P₄ (from InsP₅) | Endoplasmic Reticulum Lumen |

| IPMK | Phosphorylation of Ins(1,4,5,6)P₄ (to InsP₅) | Cytoplasm, Nucleoplasm, Chromatin |

| NUDT4 | Catabolism of PP-IPs (downstream products) | Cytoplasm |

Molecular Mechanisms and Effector Interactions of D Myo Inositol 1,4,5,6 Tetraphosphate

Direct Protein Binding and Structural Determinants of Interaction

D-myo-Inositol-1,4,5,6-tetraphosphate (1,4,5,6-IP4) is a soluble inositol (B14025) polyphosphate that plays a critical role in cellular signaling, not as a second messenger in the canonical sense, but as a structural cofactor and allosteric regulator that mediates complex protein-protein interactions. Its specific phosphorylation pattern allows it to bind with high affinity to distinct protein domains, thereby modulating their function and the assembly of larger macromolecular complexes.

High-Affinity Binding to Histone Deacetylases (HDACs) and Corepressor Complexes

Inositol phosphates, including 1,4,5,6-IP4, are now understood to be bona fide regulators of class I histone deacetylase (HDAC) corepressor complexes. nih.gov Class I HDACs, which include HDAC1, HDAC2, and HDAC3, are enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails, leading to chromatin condensation and transcriptional silencing. nih.govnih.govresearchgate.net The enzymatic activity of HDAC1, HDAC2, and HDAC3 is critically dependent on their incorporation into large, multi-subunit corepressor complexes. nih.govresearchgate.netnih.gov

Structural and biochemical studies have revealed that 1,4,5,6-IP4 is an essential structural component for the assembly and stabilization of certain HDAC-containing repressive complexes. nih.govnih.gov The most well-characterized example is the interaction between HDAC3 and its corepressor SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors), also known as NCOR2. nih.govresearchgate.net

The crystal structure of HDAC3 in complex with the deacetylase-activating domain (DAD) of SMRT revealed the presence of a single 1,4,5,6-IP4 molecule situated at the interface between the two proteins. nih.govresearchgate.netnih.gov The 1,4,5,6-IP4 molecule acts as an "intermolecular glue" or a structural scaffold, making extensive contacts with both HDAC3 and the SMRT-DAD. nih.govresearchgate.netnih.gov It resides within a highly basic pocket formed at the protein-protein interface, where it establishes multiple hydrogen bonds and salt bridges with residues from both proteins, burying a significant surface area. nih.govnih.gov The assembly of the HDAC3-SMRT-DAD complex is dependent on the presence of 1,4,5,6-IP4; mutations that disrupt the inositol phosphate (B84403) binding site impair the formation of the complex and abolish deacetylase activity. scispace.com This scaffolding role is crucial, as the SMRT-DAD undergoes a significant structural rearrangement upon binding to HDAC3, a process stabilized by 1,4,5,6-IP4. nih.govresearchgate.net

| Component | Role in Complex Formation | Key Findings |

| 1,4,5,6-IP4 | Intermolecular "glue" | Essential for the stable assembly of the HDAC3 and SMRT-DAD. nih.govnih.gov |

| HDAC3 | Catalytic subunit | Its enzymatic activity is dependent on association with the SMRT-DAD. nih.govresearchgate.net |

| SMRT-DAD | Deacetylase-Activating Domain | Undergoes a structural rearrangement upon binding, which is stabilized by 1,4,5,6-IP4. nih.govresearchgate.net |

Beyond its structural role, 1,4,5,6-IP4 functions as a potent allosteric activator of class I HDAC enzymatic activity. nih.gov While the HDACs can be assembled into their respective corepressor complexes in the absence of the inositol phosphate, the addition of 1,4,5,6-IP4 leads to a dramatic increase in their deacetylase activity. nih.gov This regulatory mechanism appears to be conserved among class I HDACs, as functional assays of both the HDAC3:SMRT and the HDAC1:MTA1 (from the NuRD complex) complexes show a significant enhancement of HDAC activity in the presence of 1,4,5,6-IP4. nih.govbohrium.com

The binding of 1,4,5,6-IP4 to the allosteric site at the protein-protein interface induces a change in the dynamic behavior of the complex, which in turn influences the active site and enhances catalytic turnover. nih.gov This allosteric activation is concentration-dependent, with studies suggesting that the cellular concentrations of 1,4,5,6-IP4 are physiologically relevant for regulating HDAC activity in vivo. nih.gov The match between the apparent dissociation constant (Kd) for binding to HDAC complexes and the typical cellular concentration of 1,4,5,6-IP4 supports its function as a true biological regulator. nih.gov Research has shown that other inositol phosphates, such as inositol pentakisphosphate (IP5) and inositol hexakisphosphate (IP6), can also activate these complexes, suggesting a conserved mode of regulation by this class of molecules. nih.gov

| HDAC Complex | Effect of 1,4,5,6-IP4 | Notes |

| HDAC3:SMRT | Dramatic increase in HDAC activity. nih.gov | 1,4,5,6-IP4 acts as a potent allosteric activator. nih.gov |

| HDAC1:MTA1 | Dramatic increase in HDAC activity. nih.gov | Demonstrates a conserved mechanism of regulation among Class I HDACs. nih.gov |

Interaction with PH-Domain Containing Proteins and Competition with Phosphatidylinositol Phosphates (e.g., PIP3)

Pleckstrin homology (PH) domains are structural motifs of about 100-120 amino acids found in a wide array of signaling proteins that can interact with phosphoinositides. nih.govbiorxiv.org These domains often mediate the recruitment of proteins to cellular membranes by binding to specific phosphatidylinositol phosphates (PIPs), such as phosphatidylinositol-4,5-bisphosphate (PIP2) and phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). nih.govnih.gov

Soluble inositol phosphates, like 1,4,5,6-IP4, can act as competitive antagonists of PIP binding to PH domains. The headgroup of 1,4,5,6-IP4 is structurally similar to the inositol headgroup of PIPs, allowing it to bind to the same positively charged pocket on the PH domain. researchgate.net This binding event, however, does not result in membrane recruitment because 1,4,5,6-IP4 lacks the diacylglycerol tail necessary for membrane insertion. By occupying the binding site, 1,4,5,6-IP4 can prevent the PH domain-containing protein from associating with the membrane, thereby inhibiting its downstream signaling functions.

The binding pocket of a PH domain is typically formed by hyper-variable loop regions and features a cluster of positively charged residues that interact with the negatively charged phosphate groups of the inositol ligand. researchgate.net The specificity of a PH domain for a particular inositol phosphate is determined by the precise spatial arrangement and nature of these residues. For example, the PH domain of Kindlin-2 has a binding pocket where different lysine residues interact with the 1-, 4-, and 5-phosphate groups of IP4. researchgate.net Studies on various PH domains have shown that mutations in the key basic residues that are critical for PIP3 binding also reduce the binding of inositol tetraphosphates, confirming a shared binding site. researchgate.net

Binding to Synaptotagmin (B1177969) I and II and Implications for Protein Function

Synaptotagmins are a family of proteins that are crucial for neurotransmitter release at nerve terminals. nih.gov Synaptotagmin I and II, in particular, function as the primary calcium sensors that trigger the fusion of synaptic vesicles with the presynaptic membrane. nih.gov These proteins contain two C2 domains, C2A and C2B, which are involved in binding to both Ca2+ and phospholipids. nih.govmpg.de

Inositol polyphosphates, including 1,4,5,6-IP4, have been shown to bind to synaptotagmins. nih.gov Specifically, the C2B domain of synaptotagmin II (also known as IP4BP) has been identified as the binding site for inositol-1,3,4,5-tetrakisphosphate (a stereoisomer of 1,4,5,6-IP4). nih.gov This interaction is independent of calcium and is mediated by a stretch of approximately 30 amino acids within the C2B domain. nih.gov This region includes a cluster of basic residues (KRLKKKKTTVKKKTL) that likely interact with the negatively charged phosphate groups of the inositol molecule. nih.gov

The functional implication of this binding is the modulation of synaptotagmin's role in exocytosis. It is proposed that inositol phosphates act as negative regulators of synaptic vesicle fusion. nih.gov By binding to the C2B domain, 1,4,5,6-IP4 may interfere with the ability of synaptotagmin to interact with other components of the fusion machinery, such as the SNARE complex or the presynaptic membrane. nih.govelifesciences.org For instance, the binding of inositol phosphates can down-regulate synaptic exocytosis, and higher-order inositol pyrophosphates like 5-IP7 have been shown to bind to synaptotagmin 1 with high affinity and inhibit its fusogenic activity. nih.gov This suggests a mechanism where cellular levels of inositol polyphosphates could set the threshold for calcium-dependent neurotransmitter release.

Modulation of GTPase Activating Proteins (e.g., Gap1, Ras- and Rap-GAP Activity)

GTPase-activating proteins (GAPs) are a class of regulatory proteins that accelerate the intrinsic GTP hydrolysis rate of small GTPases, effectively turning them "off". nih.govrcsb.org The GAP1 family of proteins includes members that can act on Ras and Ras-related proteins like Rap. One such member, GAP1^IP4BP (also known as RASA2), is a bifunctional protein with GAP activity towards both Ras and Rap GTPases. nih.gov

The name GAP1^IP4BP itself signifies its identity as an inositol polyphosphate binding protein. This protein contains C2 domains and a PH domain, which are known motifs for binding phosphoinositides and inositol phosphates. The activity of GAP1^IP4BP is modulated by its interaction with these signaling molecules. Research has demonstrated that full-length GAP1^IP4BP possesses efficient GAP activity for both Ras and Rap. nih.gov The catalytic machinery resides within the central Ras GAP-related domain (GRD), however, regions outside this domain are required for its full dual activity, particularly towards Rap. nih.govnih.gov

The interaction with inositol phosphates like 1,4,5,6-IP4 is thought to influence the conformation and localization of GAP1^IP4BP, thereby modulating its access to its GTPase substrates at the plasma membrane. While the precise molecular mechanism of how 1,4,5,6-IP4 binding directly regulates the catalytic activity is still under investigation, it is part of a complex regulatory system involving lipids and other signaling molecules. For example, the related protein CAPRI, which also has dual Ras/Rap GAP activity, is modulated by Ca2+-induced association with the plasma membrane. nih.gov This suggests that the regulation of GAP1 family members is multifaceted, involving the integration of signals from both inositol phosphates and other cellular cues to finely tune the activity of Ras and Rap signaling pathways.

Association with Bruton's Tyrosine Kinase (Btk) and Centaurin-alpha

The interaction of inositol polyphosphates with proteins containing pleckstrin homology (PH) domains is a critical mechanism for signal transduction. However, this binding is often highly specific to the phosphorylation pattern of the inositol ring.

Bruton's Tyrosine Kinase (Btk) is a non-receptor tyrosine kinase essential for B-cell development and signaling. wikipedia.org Its regulatory PH domain is a key interaction module that binds phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, a crucial step for Btk activation. wikipedia.org The soluble headgroup of PIP3 is inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4), and studies have confirmed that the Btk PH domain specifically binds this isomer with high affinity. elifesciences.orgrcsb.org While higher phosphorylated species like inositol hexakisphosphate (IP6) have been shown to activate Btk through a distinct mechanism, current research does not support a direct, high-affinity binding interaction between Btk and the 1,4,5,6-IP4 isomer. elifesciences.orgnih.gov The specificity of the Btk PH domain is directed towards the 3-phosphate group present in PIP3 and Ins(1,3,4,5)P4, which is absent in 1,4,5,6-IP4.

Centaurin-alpha , also known as p42(IP4), is another protein that has been studied for its inositol polyphosphate binding properties. Research has demonstrated that Centaurin-alpha is a high-affinity receptor for Ins(1,3,4,5)P4, with a dissociation constant (Kd) in the low nanomolar range. nih.govnih.gov Comparative binding assays have shown that other inositol tetrakisphosphate isomers, including by inference 1,4,5,6-IP4, have affinities that are 25 to 150 times lower for this protein. nih.gov Therefore, 1,4,5,6-IP4 is not considered a primary physiological ligand for Centaurin-alpha.

Identification and Characterization of Additional 1,4,5,6-IP4 Binding Partners

Beyond Btk and Centaurin-alpha, 1,4,5,6-IP4 has been identified as a specific ligand for other crucial regulatory proteins, indicating its diverse roles in cellular signaling.

One of the most significant binding partners is the Akt/PKB protein kinase. The Akt PH domain has been found to bind to both inositol 1,3,4,5,6-pentakisphosphate (IP5) and, with a slightly lower affinity, to 1,4,5,6-IP4. nih.gov This interaction is antagonistic to the binding of PIP3 and serves to inhibit the translocation of Akt to the plasma membrane, thereby downregulating its activity. nih.gov

Another key interactor is Histone Deacetylase 3 (HDAC3) . The deacetylase activity of HDAC3 is dependent on its interaction with an inositol polyphosphate. nih.gov Co-crystallization studies have revealed that 1,4,5,6-IP4 is the endogenous inositol phosphate that co-purifies with and tightly intercalates within the HDAC3-SMRT/NCoR complex, acting as an essential structural cofactor for its enzymatic function. elifesciences.orgnih.gov

Furthermore, 1,4,5,6-IP4 interacts with enzymes within its own metabolic pathway, such as Inositol 1,3,4,5,6-pentakisphosphate 2-kinase (IPK1) , the enzyme responsible for converting IP5 to IP6. wikipedia.org Binding studies have shown that 1,4,5,6-IP4 binds to IPK1, although with a 13-fold lower affinity than the enzyme's primary substrate, IP5. wikipedia.orgnih.gov

| Binding Partner | Domain/Site of Interaction | Nature of Interaction | Functional Consequence |

|---|---|---|---|

| Akt/PKB | Pleckstrin Homology (PH) Domain | Direct Binding | Inhibition of membrane translocation and downstream signaling. nih.gov |

| Histone Deacetylase 3 (HDAC3) | SMRT/NCoR Complex Interface | Structural Cofactor | Essential for HDAC3 deacetylase activity. elifesciences.orgnih.gov |

| Inositol Pentakisphosphate 2-Kinase (IPK1) | Substrate Binding Site | Ligand Binding | Binds with lower affinity than the primary substrate, IP5. wikipedia.orgnih.gov |

Regulation of Enzyme Activities by 1,4,5,6-IP4

1,4,5,6-IP4 modulates cellular signaling by directly and indirectly influencing the activity of key enzymes, particularly protein kinases.

Direct and Indirect Modulation of Protein Kinases (e.g., Casein Kinase 2 (CK2), Akt/PKB)

Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase involved in a vast array of cellular processes. nih.gov Contrary to the long-held view that its activity is unregulated, studies have shown that CK2 can exist in a state of low activity, allowing for its stimulation by higher inositol polyphosphates. nih.gov Research has demonstrated that the catalytic activity of recombinant CK2, when inhibited by an endogenous component from rat liver, can be substantially increased by IP4, inositol 1,3,4,5,6-pentakisphosphate (IP5), and inositol hexakisphosphate (IP6). nih.gov This suggests a direct stimulatory role for 1,4,5,6-IP4 on CK2 activity, providing a mechanism for direct control of protein phosphorylation by inositol polyphosphates. nih.gov

Akt/PKB , a central kinase in cell survival and proliferation pathways, is negatively modulated by 1,4,5,6-IP4. nih.gov As mentioned, 1,4,5,6-IP4 binds to the PH domain of Akt. nih.gov This interaction is thought to compete with the binding of PIP3, the product of PI3K activity at the plasma membrane. nih.govresearchgate.net By preventing Akt's translocation to the membrane, 1,4,5,6-IP4 inhibits its subsequent activation by upstream kinases like PDK1. nih.gov This indirect modulation—inhibiting activation rather than direct enzymatic activity—has been shown to suppress the proliferation and growth of certain cancer cell lines. nih.gov

| Enzyme | Effect of 1,4,5,6-IP4 | Mechanism |

|---|---|---|

| Casein Kinase 2 (CK2) | Activation | Direct allosteric stimulation of catalytic activity. nih.gov |

| Akt/PKB | Inhibition | Indirect; binds to the PH domain, preventing membrane translocation and subsequent activation. nih.gov |

Influence on Phosphatidylinositol 3-Kinase (PI3K) Pathway Activity and Downstream Signaling

The Phosphatidylinositol 3-Kinase (PI3K) pathway is a major signaling cascade that regulates cell growth, survival, and metabolism. youtube.comyoutube.com Its activation leads to the phosphorylation of PIP2 to generate the second messenger PIP3. youtube.comyoutube.com 1,4,5,6-IP4 influences this pathway not by acting on PI3K itself, but by antagonizing its primary downstream effector, Akt/PKB. nih.gov

The production of PIP3 by PI3K creates docking sites for PH domain-containing proteins, most notably Akt. nih.gov The recruitment of Akt to the membrane is the critical event for its activation and the propagation of the PI3K signal. youtube.com As established, 1,4,5,6-IP4 acts as a competitive inhibitor of this process. nih.govresearchgate.net By binding to the Akt PH domain in the cytosol, 1,4,5,6-IP4 prevents Akt from engaging with PIP3 at the membrane. This effectively uncouples PI3K activation from Akt activation, thereby inhibiting downstream signaling events such as cell proliferation and survival. nih.gov Therefore, 1,4,5,6-IP4 functions as a negative regulator of PI3K-dependent signaling. nih.gov

Inositol Polyphosphate Crosstalk and Interdependent Regulatory Networks

The cellular functions of 1,4,5,6-IP4 are deeply embedded in a complex and interconnected network of inositol phosphate metabolism. Its levels and signaling potential are regulated by, and in turn regulate, other inositol polyphosphates.

1,4,5,6-IP4 is a substrate for Inositol Polyphosphate Multikinase (IPMK) , which can phosphorylate it at the 3-position to generate inositol 1,3,4,5,6-pentakisphosphate (IP5). nih.gov IPMK is a key enzyme in the synthesis pathway of higher inositol phosphates and is also responsible for synthesizing 1,4,5,6-IP4 itself. nih.gov This places 1,4,5,6-IP4 as an intermediate in a larger synthetic cascade, where its concentration is tightly controlled by the activity of enzymes like IPMK.

Conversely, the product of this reaction, IP5, can be further phosphorylated by Inositol Pentakisphosphate 2-Kinase (IPK1) to form IP6. wikipedia.org As noted, 1,4,5,6-IP4 can bind to IPK1, suggesting potential for feedback regulation or competition within the pathway. wikipedia.orgnih.gov

This metabolic integration creates an interdependent regulatory network. For instance, the enzyme IPMK has a dual role: its inositol phosphate kinase activity produces 1,4,5,6-IP4 and IP5, which tend to inhibit Akt signaling, while its separate PI3-kinase activity can produce PIP3 to activate Akt. nih.gov This positions IPMK and its products, including 1,4,5,6-IP4, as a molecular switch that can toggle between pro- and anti-proliferative signals through the Akt pathway. nih.gov The balance between the synthesis and degradation of 1,4,5,6-IP4 and other inositol polyphosphates is thus crucial for determining the ultimate cellular response.

Cellular and Physiological Roles of D Myo Inositol 1,4,5,6 Tetraphosphate

Regulation of Gene Expression and Chromatin Dynamics

Ins(1,4,5,6)P4 is a key nuclear signaling molecule that directly influences the architecture of chromatin and the transcriptional machinery. It modulates the activity of enzymes that covalently modify histones and complexes that physically remodel the nucleosome landscape, thereby playing a pivotal role in the regulation of gene expression.

Involvement in Histone Deacetylation-Mediated Transcriptional Repression and Gene Silencing

A primary mechanism by which Ins(1,4,5,6)P4 regulates gene expression is through its essential role in the activation of class I histone deacetylases (HDACs), particularly HDAC3. glpbio.com These enzymes catalyze the removal of acetyl groups from lysine (B10760008) residues on histone tails, leading to a more compact chromatin structure that is generally associated with transcriptional repression. nih.gov

Research has revealed that Ins(1,4,5,6)P4 functions as an integral structural component of the HDAC3-corepressor complex. nih.gov It was identified in the crystal structure of HDAC3 in complex with the Deacetylase-Activating Domain (DAD) of its SMRT/NCoR corepressors. nih.govnih.gov In this complex, Ins(1,4,5,6)P4 acts as an "intermolecular glue," stabilizing the critical interface between HDAC3 and the DAD. nih.gov This stabilization is not merely passive; it is a prerequisite for the enzyme's deacetylase activity. nih.gov Studies using mutations that disrupt the binding of Ins(1,4,5,6)P4 to HDAC3 demonstrated a complete loss of enzymatic activity, confirming its role as a true activator and stabilizer of the complex. nih.gov This regulatory mechanism, where an inositol (B14025) polyphosphate is required for the assembly and function of a corepressor complex, appears to be highly conserved throughout evolution, from yeast to humans. nih.gov

Modulation of ATP-Dependent Chromatin Remodeling Complex Activities

Ins(1,4,5,6)P4, along with other inositol polyphosphates, directly modulates the function of large, multi-protein machines known as ATP-dependent chromatin remodeling complexes. nih.gov These complexes use the energy from ATP hydrolysis to slide, evict, or restructure nucleosomes, thereby controlling the access of transcription factors to DNA. ucsd.edu

The effects of inositol polyphosphates can be highly specific to both the particular polyphosphate and the remodeling complex . In vitro studies have shown that Ins(1,4,5,6)P4 and its phosphorylated derivative, inositol pentakisphosphate (IP5), act as stimulators of the yeast SWI/SNF complex's nucleosome mobilization activity. nih.govscbt.com In contrast, the more highly phosphorylated inositol hexakisphosphate (IP6) inhibits the activities of other remodeling families, including the NURF, ISW2, and INO80 complexes. nih.govscbt.comnih.govnih.gov

The physiological relevance of this regulation is supported by genetic studies in yeast. Mutations in the gene ARG82/IPK2, which encodes a nuclear inositol polyphosphate kinase responsible for producing IP4 and IP5, lead to impaired chromatin remodeling at specific gene promoters, such as PHO5. researchgate.net In these mutant strains, the SWI/SNF and INO80 remodeling complexes are not efficiently recruited to the promoter, highlighting the importance of a local supply of these inositol polyphosphate signals for proper gene activation. nih.govnih.govresearchgate.net

| Inositol Polyphosphate | Chromatin Remodeling Complex | Observed Effect | Reference |

|---|---|---|---|

| Ins(1,4,5,6)P4 | SWI/SNF | Stimulation of nucleosome mobilization | nih.govscbt.com |

| IP5 | SWI/SNF | Stimulation of nucleosome mobilization | nih.govscbt.com |

| IP6 | NURF | Inhibition of nucleosome mobilization | nih.govscbt.com |

| IP6 | ISW2 | Inhibition of nucleosome mobilization | nih.govscbt.com |

| IP6 | INO80 | Inhibition of nucleosome mobilization | nih.govscbt.com |

Role as a Transcriptional Coactivator for Serum Response Factor (SRF)-Dependent Immediate Early Gene Induction

The inositol phosphate (B84403) signaling pathway is also implicated in the rapid induction of immediate early genes (IEGs), a class of genes that are quickly activated in response to cellular stimuli without the need for new protein synthesis. A key player in this process is the enzyme Inositol Polyphosphate Multikinase (IPMK), which is involved in the synthesis of Ins(1,4,5,6)P4. nih.govnih.gov

Research has shown that IPMK can function as a transcriptional coactivator for the Serum Response Factor (SRF), a major transcription factor that drives the expression of a wide array of IEGs. nih.gov This coactivator role is independent of IPMK's enzymatic activity. IPMK binds directly to SRF, enhancing its ability to associate with its target DNA sequence, the serum response element (SRE), located in the promoters of IEG targets. nih.gov Consequently, the deletion of IPMK in mouse models leads to a significant reduction in the induction of many IEGs following serum stimulation. nih.gov While this function is attributed to the IPMK protein itself, it establishes a direct link between the machinery of inositol phosphate synthesis and the transcriptional regulation of critical response genes.

Contribution to mRNA Export Regulation from the Nucleus

The journey of a messenger RNA (mRNA) from its site of transcription in the nucleus to the cytoplasmic ribosomes for translation is a tightly regulated process known as mRNA export. While the broader phosphoinositide signaling network has been shown to be essential for efficient mRNA export, a specific, direct role for Ins(1,4,5,6)P4 has not been fully elucidated. nih.gov

Studies have implicated a phospholipase C-dependent inositol polyphosphate kinase pathway in this process. nih.gov More specifically, the highly phosphorylated inositol polyphosphate IP6 has been shown to have a role in mRNA export. glpbio.com Furthermore, IPMK, the kinase that synthesizes IP4 and IP5, has been identified as a controller of a transcript-selective nuclear export mechanism for mRNAs involved in genome integrity. This suggests that the products of IPMK, which include Ins(1,4,5,6)P4, are likely involved, but the precise molecular mechanism and the specific function of the Ins(1,4,5,6)P4 isomer in this context remain an area of active investigation.

Contributions to Intracellular Calcium Homeostasis and Signaling

Inositol polyphosphates are famously associated with the regulation of intracellular calcium (Ca²⁺), a ubiquitous second messenger that controls a vast array of cellular processes. However, the specific roles are highly dependent on the precise phosphorylation pattern of the inositol ring.

Synergistic Action with Inositol 1,4,5-trisphosphate (IP3) in Intracellular Calcium Mobilization

The canonical pathway for intracellular calcium (Ca²⁺) release involves the generation of D-myo-inositol 1,4,5-trisphosphate (IP3) from the hydrolysis of the membrane lipid phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂) by phospholipase C (PLC). mdpi.com IP3 then diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated Ca²⁺ channels predominantly located on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol. mdpi.comnih.gov This elevation in cytosolic Ca²⁺ concentration is a fundamental signal for numerous cellular activities. nih.gov

The direct synergistic action of 1,4,5,6-IP4 with IP3 to amplify this primary Ca²⁺ release is not extensively documented. Instead, research points to a more complex modulatory role, often by influencing pathways that intersect with calcium signaling. For instance, 1,4,5,6-IP4 has been shown to antagonize signaling downstream of phosphoinositide 3-kinase (PI3K). nih.govucsd.edu Specifically, it interferes with the effects of phosphatidylinositol 3,4,5-trisphosphate (PtdInsP3) on calcium-mediated chloride secretion (CaMCS) without directly affecting PI3K activity itself. nih.govucsd.edu This action suggests that 1,4,5,6-IP4 can regulate the consequences of Ca²⁺ signaling rather than directly potentiating the initial IP3-mediated release.

While direct synergy is unclear for 1,4,5,6-IP4, other inositol tetrakisphosphate isomers are known to interact with the IP3 pathway. For example, inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) can enhance the Ca²⁺ mobilizing effect of IP3, in part by inhibiting its degradation by 5-phosphatase, thereby prolonging the IP3 signal. researchgate.netuea.ac.uk This highlights the principle that different inositol polyphosphate isomers have highly specific and distinct roles in modulating Ca²⁺ homeostasis.

Regulation of Store-Operated Calcium (SOC) Channels

Store-operated calcium entry (SOCE) is a crucial mechanism for replenishing intracellular Ca²⁺ stores and for generating sustained Ca²⁺ signals following the initial release from the ER. researchgate.net The direct regulation of SOC channels by 1,4,5,6-IP4 is not well established. However, the broader family of inositol polyphosphates is implicated in this process.

Studies involving other isomers provide insight into potential regulatory mechanisms. Depletion of the enzyme Inositol Polyphosphate Multikinase (IPMK), which is involved in the synthesis of higher inositol polyphosphates, leads to reduced levels of Ins(1,3,4,5)P4 and results in impaired SOCE in regulatory T cells. researchgate.net Furthermore, Ins(1,3,4,5)P4 has been suggested to facilitate the activation of Ca²⁺-release-activated Ca²⁺ (CRAC) channels, a primary type of store-operated channel. uea.ac.uk These findings underscore a regulatory role for inositol polyphosphates in controlling Ca²⁺ influx, although a specific function for 1,4,5,6-IP4 in this context remains to be fully elucidated.

Direct Activation of Calcium Channels

There is currently no clear scientific evidence to suggest that 1,4,5,6-IP4 directly activates intracellular or plasma membrane calcium channels. The primary molecule in this family known for direct channel activation is IP3, which acts on its specific receptors on the ER. nih.gov

The high degree of specificity among inositol polyphosphate isomers is illustrated by studies on related molecules. For example, D-myo-inositol 3,4,5,6-tetrakisphosphate (Ins(3,4,5,6)P4), an enantiomer of 1,4,5,6-IP4, has been shown to have a direct, biphasic effect on epithelial Ca²⁺-activated chloride channels, not calcium channels. researchgate.netpnas.org This effect is dependent on the ambient Ca²⁺ concentration. pnas.org This demonstrates that inositol tetrakisphosphates can directly interact with ion channels, but the specific target and effect are highly dependent on the precise phosphorylation pattern of the inositol ring.

Link to GTP-Regulated Signaling Mechanisms

The connection between 1,4,5,6-IP4 and GTP-regulated signaling mechanisms is primarily upstream, at the initiation of the inositol phosphate cascade. The production of IP3, a precursor for higher inositol polyphosphates, is often initiated by the activation of cell surface receptors coupled to guanine (B1146940) nucleotide-binding proteins (G-proteins). nih.gov Upon receptor stimulation, a G-protein (often from the Gq class) activates phospholipase C (PLC). biologists.com PLC then hydrolyzes PtdIns(4,5)P₂ to generate IP3 and diacylglycerol, setting the signaling cascade in motion. nih.govhilarispublisher.com

Therefore, the synthesis and subsequent availability of 1,4,5,6-IP4 are indirectly linked to GTP-regulated events that control the activity of PLC. While a direct interaction of 1,4,5,6-IP4 with G-proteins has not been prominently described, some research has pointed to the ras GTPase-activating protein GAP1m as a potential receptor for the isomer Ins(1,3,4,5)P4, indicating that more direct links between inositol tetrakisphosphates and GTPase signaling may exist. researchgate.net

Roles in Cellular Growth, Proliferation, and Differentiation Mechanisms

Inositol polyphosphates, including 1,4,5,6-IP4, are increasingly recognized for their roles in nuclear and cytosolic processes that govern cell fate, including growth, proliferation, and differentiation. researchgate.net

Influence on Akt/PKB Activation Pathways and Cell Proliferation

One of the most significant and well-defined roles of 1,4,5,6-IP4 is its function as an antagonist of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. The PI3K/Akt pathway is a central regulator of cell proliferation, growth, and survival. youtube.com It is activated by a wide range of growth factors and, when dysregulated, is frequently implicated in cancer. youtube.com

Research has demonstrated that intracellular delivery of 1,4,5,6-IP4 antagonizes epidermal growth factor (EGF)-induced signaling events that are dependent on PI3K. nih.govucsd.edu This antagonistic effect occurs downstream of PI3K itself, as 1,4,5,6-IP4 does not inhibit the kinase's enzymatic activity directly but rather interferes with the downstream effects of its lipid product, PtdInsP3. nih.govucsd.edu

By counteracting the PI3K pathway, 1,4,5,6-IP4 leads to a severe impairment of Akt (also known as Protein Kinase B or PKB) activation. researchgate.net Since Akt is a critical node that phosphorylates numerous downstream targets to promote cell proliferation and survival, its inhibition has profound effects. nih.govfrontiersin.org The downregulation of Akt activity by 1,4,5,6-IP4 can consequently inhibit cell proliferation. researchgate.net

| Signaling Component | Observed Effect of 1,4,5,6-IP4 | Consequence | Reference |

|---|---|---|---|

| Phosphoinositide 3-kinase (PI3K) | Does not inhibit kinase activity directly. | The enzyme itself is unaffected. | nih.govucsd.edu |

| PtdInsP3 Signaling | Antagonizes downstream effects. | Inhibits signaling mediated by the PI3K product. | nih.govucsd.edu |

| Akt/PKB Activation | Severely impaired. | Reduces a key signal for cell proliferation and survival. | researchgate.net |

| Cell Proliferation | Inhibited/Reduced. | Acts as a negative regulator of cell growth. | researchgate.net |

Impact on Cell Cycle Progression

The influence of 1,4,5,6-IP4 on cell proliferation is directly linked to its ability to impact cell cycle progression. The levels of several higher inositol polyphosphates have been shown to fluctuate in synchrony with the cell cycle. nih.gov In proliferating rat thymocytes, the concentrations of Ins(1,3,4,5,6)P5 and InsP6 are high during the G1 phase, decrease during the S phase, and rise again as the cells progress toward division. nih.govresearchgate.net

A specific mechanism by which inositols can halt the cell cycle involves the retinoblastoma protein (pRB). Inositols have been found to inhibit the phosphorylation of pRB. researchgate.net Hypophosphorylated pRB remains bound to the E2F family of transcription factors, forming a repressive complex. This pRB/E2F complex actively blocks the transcription of genes required for entry into the S phase, thus imposing a block on cell cycle progression. researchgate.net By interfering with key regulatory pathways like PI3K/Akt and influencing critical cell cycle checkpoints such as pRB phosphorylation, 1,4,5,6-IP4 acts as a significant negative regulator of cellular proliferation.

Involvement in Apoptosis and Cellular Regulation

D-myo-Inositol-1,4,5,6-tetraphosphate (1,4,5,6-IP4) is implicated in the intricate signaling networks that govern cellular regulation and apoptosis, the process of programmed cell death. While direct regulation of apoptotic pathways by 1,4,5,6-IP4 remains an area of ongoing research, its influence is suggested through its interaction with key signaling cascades known to control cell fate.

The phosphoinositide 3-kinase (PI3K) pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is often linked to the evasion of apoptosis. nih.gov Research has shown that 1,4,5,6-IP4 can antagonize signaling through the PI3K pathway. nih.govnih.gov This antagonism is thought to occur downstream of PI3K, where 1,4,5,6-IP4 may compete with the primary product of PI3K, phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3), for binding to downstream effector proteins. nih.gov By interfering with PtdIns(3,4,5)P3-mediated signals, 1,4,5,6-IP4 could potentially modulate the balance between cell survival and apoptosis.

Furthermore, the broader family of inositol phosphates has been shown to play a role in apoptosis. For instance, increased cellular levels of inositol hexakisphosphate (InsP6), a more phosphorylated inositol derivative, have been demonstrated to protect cells from apoptosis induced by tumor necrosis factor α (TNF-α). nih.gov Conversely, decreased levels of InsP6 promote apoptosis. nih.gov While this does not directly implicate 1,4,5,6-IP4, it highlights the general involvement of inositol phosphates in the regulation of this fundamental cellular process.

Participation in Membrane Trafficking and Cytoskeletal Remodeling Processes

The direct involvement of D-myo-Inositol-1,4,5,6-tetraphosphate in membrane trafficking and cytoskeletal remodeling is not yet well-established in scientific literature. However, its role as a signaling molecule within the complex network of inositol phosphates suggests potential indirect contributions to these essential cellular functions.

Membrane trafficking, which involves the movement of lipids and proteins within and between cellular membranes, and cytoskeletal remodeling, the dynamic reorganization of the cell's structural framework, are tightly regulated by a host of signaling molecules, including various phosphoinositides. While specific studies detailing the direct interaction of 1,4,5,6-IP4 with components of the membrane trafficking machinery or cytoskeletal proteins are limited, its position within the inositol phosphate metabolic pathway places it at a crossroads of cellular signaling.

Specialized Cellular and Physiological System Roles

Immune Cell Signaling Pathways (e.g., T cell precursor responsiveness, thymocyte development, neutrophil and mast cell function)

The precise role of D-myo-Inositol-1,4,5,6-tetraphosphate in immune cell signaling is an emerging area of investigation. While much of the research has focused on its isomer, inositol 1,3,4,5-tetrakisphosphate (1,3,4,5-IP4), the distinct functions of 1,4,5,6-IP4 are beginning to be elucidated.

Studies on related inositol phosphates have revealed their critical involvement in immune cell development and function. For instance, 1,3,4,5-IP4 is essential for the development of T lymphocytes and is required for appropriate thymocyte development, B cell differentiation, and neutrophil function. researchgate.net Disruption of the enzyme that produces 1,3,4,5-IP4 leads to a severe deficiency in T cells due to altered thymocyte responsiveness and selection. researchgate.net

In neutrophils, chemoattractant stimulation triggers a rapid increase in the levels of 1,3,4,5-IP4. nih.gov This isomer has been shown to negatively regulate signaling pathways mediated by PtdIns(3,4,5)P3, a key molecule in many neutrophil functions. nih.gov Interestingly, experiments have shown that a membrane-permeant form of 1,3,4,5-IP4, but not 1,4,5,6-IP4, inhibits superoxide (B77818) production in neutrophils, suggesting distinct roles for these two isomers in neutrophil function. nih.gov

Regarding mast cells, their activation through the high-affinity IgE receptor (FcεRI) is a central event in allergic reactions. This activation triggers a signaling cascade that leads to the release of inflammatory mediators. While the involvement of the broader inositol phosphate pathway in mast cell degranulation is known, the specific contribution of 1,4,5,6-IP4 remains to be fully characterized.

| Immune Cell Type | Role of Inositol Phosphates | Specific Findings for 1,4,5,6-IP4 |

| T Lymphocytes | Essential for development and precursor responsiveness (1,3,4,5-IP4). researchgate.net | Role not yet clearly defined. |

| Thymocytes | Crucial for proper development and selection (1,3,4,5-IP4). researchgate.net | Role not yet clearly defined. |

| Neutrophils | 1,3,4,5-IP4 negatively regulates chemoattractant-elicited signaling. nih.gov | Membrane-permeant 1,4,5,6-IP4 did not inhibit superoxide production, unlike its isomer. nih.gov |

| Mast Cells | Inositol phosphate pathway is involved in degranulation. | Specific role of 1,4,5,6-IP4 is under investigation. |

Mechanistic Antagonism of Epidermal Growth Factor (EGF) Signaling in Epithelial Cells

A significant and well-documented role of D-myo-Inositol-1,4,5,6-tetraphosphate is its ability to mechanistically antagonize Epidermal Growth Factor (EGF) signaling in epithelial cells. nih.govnih.gov This function has been particularly characterized in the context of intestinal epithelial cells. nih.govucsd.edu

Infection of intestinal epithelial cells with the pathogen Salmonella leads to a substantial increase in the intracellular levels of 1,4,5,6-IP4. nih.gov This elevation in 1,4,5,6-IP4 has been shown to counteract the inhibitory effect of EGF on calcium-mediated chloride secretion. nih.govnih.gov

The mechanism of this antagonism appears to be downstream of the phosphoinositide 3-kinase (PI3K) enzyme itself. nih.govnih.gov EGF signaling activates PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3). It is hypothesized that 1,4,5,6-IP4, due to its structural similarity to the headgroup of PtdIns(3,4,5)P3, competes with PtdIns(3,4,5)P3 for binding to its downstream effector proteins. nih.gov By doing so, 1,4,5,6-IP4 interferes with the propagation of the EGF signal, effectively antagonizing its physiological effects. nih.govnih.gov This antagonistic action is specific, as the enantiomer of 1,4,5,6-IP4 does not produce the same effect. ucsd.edu

| Signaling Molecule | Role in EGF Pathway | Effect of 1,4,5,6-IP4 |

| EGF | Activates the EGF receptor and downstream signaling. | - |

| PI3K | Activated by the EGF receptor, produces PtdIns(3,4,5)P3. | No direct effect on PI3K activity. nih.gov |

| PtdIns(3,4,5)P3 | Binds to downstream effectors to propagate the signal. | Competes for binding to effector proteins. nih.gov |

| Downstream Effectors | Mediate the physiological effects of EGF signaling. | Binding is inhibited, leading to antagonism of EGF effects. |

Roles in Nutrient Response and Metabolism Signaling Networks (e.g., insulin (B600854) signaling, energy homeostasis)

The broader family of inositols and inositol phosphates are recognized as important players in nutrient sensing and metabolic regulation, particularly in the context of insulin signaling and glucose metabolism. While the specific roles of D-myo-Inositol-1,4,5,6-tetraphosphate are still being defined, its position within the complex web of inositol phosphate metabolism suggests a potential contribution to these vital physiological processes.

Inositols are known to be involved in the insulin signaling pathway, and alterations in their metabolism have been observed in conditions such as insulin resistance. nih.gov The enzyme PTEN, a key negative regulator of the insulin signaling pathway, acts as a lipid phosphatase that can dephosphorylate various phosphoinositides, including inositol 1,3,4,5-tetrakisphosphate. mdpi.com This highlights the intricate control of inositol phosphate levels in maintaining metabolic homeostasis.

The conversion of different inositol phosphate isomers is a dynamic process that allows for fine-tuning of cellular responses to metabolic cues. While direct evidence linking 1,4,5,6-IP4 to the core components of the insulin signaling cascade or energy homeostasis pathways is currently limited, its role as a signaling molecule that can influence PI3K-dependent pathways suggests a potential for cross-talk with metabolic signaling networks. Further research is needed to elucidate the specific contributions of D-myo-Inositol-1,4,5,6-tetraphosphate to nutrient response and the maintenance of energy balance.

Experimental Approaches and Methodologies in D Myo Inositol 1,4,5,6 Tetraphosphate Research

Biochemical and Biophysical Characterization Techniques

Understanding the molecular interactions and enzymatic transformations of 1,4,5,6-IP4 is fundamental to deciphering its biological roles. To this end, a variety of in vitro techniques are utilized to study its binding to proteins and its metabolism by kinases and phosphatases.

Protein-Ligand Binding Assays (e.g., Equilibrium Competition Binding, Fluorescence Polarization, FRET)

The ability of 1,4,5,6-IP4 to bind to specific protein targets is a cornerstone of its function as a signaling molecule. Several assay formats are employed to quantify these interactions, each with its own advantages.

Equilibrium Competition Binding Assays: This classic technique is used to determine the binding affinity of 1,4,5,6-IP4 for a target protein by measuring its ability to compete with a labeled ligand. In a typical setup, a known concentration of a high-affinity radiolabeled or fluorescently tagged inositol (B14025) phosphate (B84403) is incubated with the target protein. Increasing concentrations of unlabeled 1,4,5,6-IP4 are then added, and the displacement of the labeled ligand is measured. The concentration of 1,4,5,6-IP4 that displaces 50% of the labeled ligand (the IC50 value) can then be used to calculate its binding affinity (Ki).

Fluorescence Polarization (FP): FP is a powerful, homogeneous assay for studying protein-ligand interactions in real-time. This method relies on the principle that a small, fluorescently labeled molecule (the tracer, in this case, a fluorescent derivative of an inositol phosphate) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. Upon binding to a larger protein, the tumbling rate of the tracer slows significantly, resulting in an increase in the polarization of the emitted light. In a competitive FP assay, unlabeled 1,4,5,6-IP4 is added to a pre-formed complex of the target protein and the fluorescent tracer. The 1,4,5,6-IP4 competes for the binding site, displacing the tracer and causing a decrease in fluorescence polarization. This change in polarization is directly proportional to the amount of tracer displaced and can be used to determine the binding affinity of 1,4,5,6-IP4.

Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the donor fluorophore is excited, it can transfer energy to a nearby acceptor fluorophore if they are in close proximity (typically within 10 nm). This energy transfer results in a decrease in the donor's fluorescence emission and an increase in the acceptor's fluorescence emission. In the context of 1,4,5,6-IP4 research, FRET can be used to monitor conformational changes in a protein upon ligand binding or to study the interaction between two proteins that is modulated by 1,4,5,6-IP4. For instance, a protein of interest could be labeled with a donor fluorophore, and a binding partner with an acceptor. The binding of 1,4,5,6-IP4 could bring these two proteins closer together, resulting in an increase in FRET.

| Assay Type | Principle | Information Obtained | Key Advantages |

| Equilibrium Competition Binding | Displacement of a labeled ligand by an unlabeled competitor. | Binding affinity (Ki) | Widely applicable, does not require modification of the ligand of interest. |

| Fluorescence Polarization (FP) | Change in the tumbling rate of a fluorescently labeled ligand upon binding to a protein. | Binding affinity (Kd), kinetics | Homogeneous, high-throughput, real-time measurements. |

| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer between two fluorophores in close proximity. | Proximity of interacting molecules, conformational changes | Provides spatial information about molecular interactions in real-time. |

Enzymatic Activity Assays (Kinase and Phosphatase Activity Quantification)

The cellular levels of 1,4,5,6-IP4 are tightly regulated by the opposing actions of inositol phosphate kinases and phosphatases. Assays to quantify the activity of these enzymes are crucial for understanding the dynamics of 1,4,5,6-IP4 signaling.

Kinase Activity Assays: Inositol phosphate kinases catalyze the transfer of a phosphate group from ATP to an inositol phosphate substrate. The activity of kinases that phosphorylate 1,4,5,6-IP4 to produce higher inositol phosphates can be measured using several methods. A common approach involves incubating the purified enzyme with 1,4,5,6-IP4 and radiolabeled ATP (e.g., [γ-³²P]ATP). The reaction products are then separated by techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), and the incorporation of the radiolabel into the product is quantified. More recently, non-radioactive, coupled-enzyme assays have been developed. For example, a luciferase-based assay can be used to measure the depletion of ATP, which is consumed during the kinase reaction. In this setup, the amount of remaining ATP is quantified by the light-producing reaction of luciferase, with a decrease in light output correlating with kinase activity.

Phosphatase Activity Assays: Inositol phosphate phosphatases catalyze the removal of phosphate groups from inositol phosphates. The activity of a phosphatase that dephosphorylates 1,4,5,6-IP4 can be measured by detecting the release of inorganic phosphate (Pi). Colorimetric assays, such as the malachite green assay, are widely used for this purpose. In this assay, the released Pi forms a colored complex with malachite green and molybdate, and the absorbance of this complex is measured spectrophotometrically. Alternatively, if the substrate is a chromogenic or fluorogenic compound, such as p-nitrophenyl phosphate (pNPP), phosphatase activity can be continuously monitored by the increase in absorbance or fluorescence of the product.

| Enzyme Type | Assay Principle | Detection Method | Example Substrate/Product |

| Kinase | Measurement of ATP consumption or product formation. | Radiolabel incorporation, Luciferase-based ATP detection. | 1,4,5,6-IP4 + ATP → Higher IP + ADP |

| Phosphatase | Measurement of inorganic phosphate (Pi) release or product formation. | Colorimetric (e.g., Malachite Green), Spectrophotometric/Fluorometric. | 1,4,5,6-IP4 → Lower IP + Pi |

Structural Biology Approaches (e.g., X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy)

To gain a detailed understanding of how 1,4,5,6-IP4 interacts with its protein targets at the atomic level, structural biology techniques are indispensable.

X-ray Crystallography: This powerful technique allows for the determination of the three-dimensional structure of proteins and protein-ligand complexes at atomic resolution. The process involves crystallizing a purified protein in complex with 1,4,5,6-IP4. These crystals are then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. This provides invaluable insights into the specific amino acid residues involved in binding 1,4,5,6-IP4, the conformation of the bound ligand, and any conformational changes in the protein that occur upon binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile technique that can provide information about the structure, dynamics, and interactions of molecules in solution. For studying 1,4,5,6-IP4 and its interactions, both ¹H and ³¹P NMR are particularly useful. NMR can be used to confirm the structure and purity of synthesized 1,4,5,6-IP4. Furthermore, by observing changes in the NMR spectra of a protein upon the addition of 1,4,5,6-IP4, it is possible to identify the residues in the protein that are involved in the interaction (a process known as chemical shift mapping). NMR can also provide information about the dynamics of the protein-ligand complex. More advanced NMR techniques can be used to determine the three-dimensional structure of smaller protein-1,4,5,6-IP4 complexes in solution. Recently, the use of chiral solvating agents in conjunction with ³¹P-NMR has enabled the differentiation and assignment of enantiomers of inositol phosphates.

Cellular and Molecular Biology Techniques

To investigate the function of 1,4,5,6-IP4 in a physiological context, a range of cellular and molecular biology techniques are employed. These methods allow for the manipulation of the cellular machinery involved in 1,4,5,6-IP4 metabolism and signaling, and for the monitoring of downstream cellular responses.

Genetic Manipulation and Mutant Analysis (e.g., Gene Deletion, Overexpression, Site-Directed Mutagenesis)

Altering the expression or function of the enzymes that synthesize and degrade 1,4,5,6-IP4, or the proteins that bind to it, is a powerful strategy to probe its cellular roles.

Gene Deletion (Knockout): The targeted deletion of genes encoding for inositol phosphate kinases or phosphatases can be achieved using techniques such as homologous recombination or CRISPR/Cas9. By creating cell lines or model organisms that lack a specific enzyme, researchers can study the consequences of altered 1,4,5,6-IP4 levels on various cellular processes. For example, the deletion of an inositol phosphate kinase gene may lead to the accumulation of its substrate (potentially 1,4,5,6-IP4) and a decrease in its product, allowing for the investigation of the specific roles of each of these molecules.

Overexpression: Conversely, the overexpression of a gene encoding an inositol phosphate kinase or phosphatase can be used to artificially increase the levels of a particular inositol phosphate or to enhance its turnover. This is typically achieved by introducing a plasmid or viral vector containing the gene of interest into cells. The resulting increase in enzyme activity can help to elucidate the downstream effects of elevated or depleted 1,4,5,6-IP4 levels.

Site-Directed Mutagenesis: This technique is used to make specific changes to the amino acid sequence of a protein. By mutating key residues within the binding pocket of a 1,4,5,6-IP4 receptor or the active site of an enzyme that metabolizes it, researchers can investigate the importance of these residues for ligand binding or catalytic activity. For example, mutating a positively charged amino acid in a putative binding site to a neutral or negatively charged residue would be expected to reduce or abolish the binding of the negatively charged 1,4,5,6-IP4.

| Technique | Purpose | Outcome | Example Application |

| Gene Deletion (Knockout) | To eliminate the function of a specific gene. | Absence of the protein product, leading to altered inositol phosphate levels. | Studying the phenotype of cells lacking a key inositol phosphate kinase. |

| Overexpression | To increase the expression of a specific gene. | Increased levels of the protein product, leading to altered inositol phosphate levels. | Examining the cellular consequences of elevated 1,4,5,6-IP4 synthesis. |

| Site-Directed Mutagenesis | To introduce specific mutations into a gene. | Altered protein function (e.g., loss of ligand binding or catalytic activity). | Identifying the key amino acid residues involved in 1,4,5,6-IP4 binding to a receptor. |

Reporter Gene Assays for Transcriptional Regulation Studies

To investigate whether 1,4,5,6-IP4 signaling pathways ultimately lead to changes in gene expression, reporter gene assays are a valuable tool. These assays utilize a reporter gene, such as luciferase or green fluorescent protein (GFP), whose expression is driven by a specific transcriptional response element. This response element is a DNA sequence that is recognized by a transcription factor that is regulated by the signaling pathway of interest.

In a typical experiment, cells are transfected with a plasmid containing the reporter gene construct. The cells are then stimulated in a way that is expected to alter the levels of 1,4,5,6-IP4 or activate its downstream signaling pathways. If the signaling pathway leads to the activation of the transcription factor, it will bind to the response element and drive the expression of the reporter gene. The activity of the reporter protein (e.g., light production by luciferase) can then be easily and quantitatively measured, providing a readout of the activity of the signaling pathway. By using different response elements, researchers can probe the involvement of 1,4,5,6-IP4 in regulating various transcription factors and gene expression programs.

Intracellular Calcium Imaging and Flux Measurements

Intracellular calcium (Ca2+) imaging is a fundamental technique used to investigate the effects of inositol polyphosphates on cellular signaling pathways. This method allows for the real-time visualization and measurement of changes in cytosolic Ca2+ concentrations, which are often modulated by second messengers like inositol phosphates.